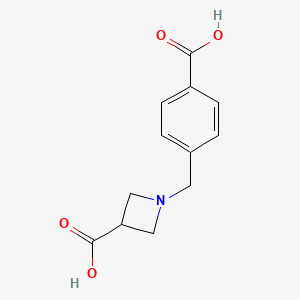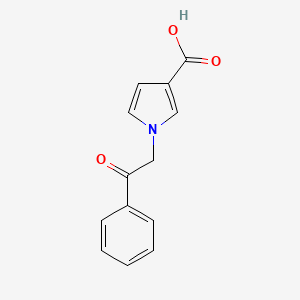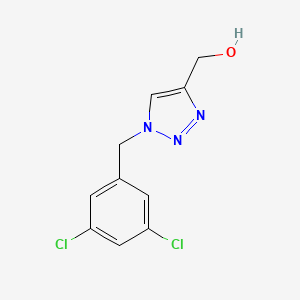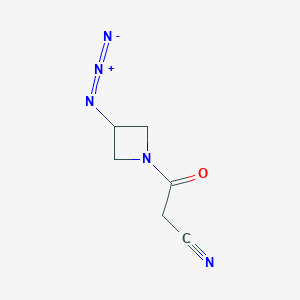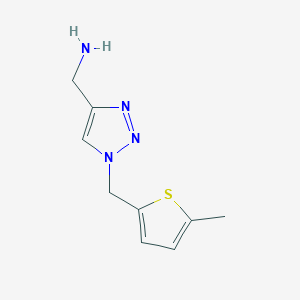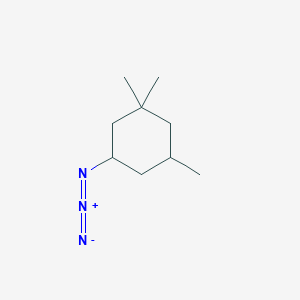
3-Azido-1,1,5-trimethylcyclohexane
Descripción general
Descripción
3-Azido-1,1,5-trimethylcyclohexane is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-Azido-1,1,5-trimethylcyclohexane, as a specific compound, does not have direct references in the literature. However, the use of azides in organic synthesis offers insights into the potential applications of such compounds. Azides are known for their role in the preparation of various organic compounds through reactions such as the Huisgen cycloaddition, also known as the click reaction. For instance, azidoiodinanes have been prepared from benziodoxols and trimethylsilyl azide, demonstrating the utility of azides in electrophilic azidation reactions, which could potentially apply to the synthesis of this compound derivatives (Zhdankin et al., 1994).
Renewable High-Density Fuel
Research on the synthesis of renewable high-density fuels mentions the production of compounds similar to this compound, highlighting the potential of such molecules in developing sustainable energy resources. For example, a study on isophorone derived from hemicellulose outlines a synthetic route that could be analogous to pathways for producing azido-substituted cyclohexanes as high-density fuels or fuel additives (Wang et al., 2017).
Catalytic Reactions and Materials Science
Azides are also used in materials science and catalysis. The development of stable azido compounds for use as reagents in synthetic chemistry could suggest applications for this compound in creating novel materials or as intermediates in organic synthesis. For example, oligomeric pentafluorophenylboron azides, which trimerize to form novel cyclic compounds, showcase the role of azides in forming new chemical structures that could be useful in various applications (Fraenk et al., 2000).
Environmental Impact and Green Chemistry
The environmental impact of chemical syntheses is a growing concern, and compounds like this compound may be studied in the context of green chemistry. For instance, the solvent-free preparation of azido alcohols and amino alcohols highlights the importance of developing environmentally friendly synthetic methods that could be applicable to the synthesis and utilization of azido-substituted cyclohexanes (Ballerini et al., 2013).
Mecanismo De Acción
Mode of Action
Azido compounds can be highly reactive, and they often act by forming covalent bonds with their targets. This can lead to changes in the target’s function .
Biochemical Pathways
Azido compounds can potentially affect a wide range of pathways due to their reactivity .
Pharmacokinetics
These properties can greatly influence a compound’s bioavailability and its overall effects in the body .
Result of Action
Azido compounds can potentially cause dna damage due to their reactivity, which could have various effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
3-Azido-1,1,5-trimethylcyclohexane plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in click chemistry reactions, where it reacts with alkynes to form triazoles. This reaction is highly specific and efficient, making this compound a useful reagent in bioconjugation and labeling studies . The interactions of this compound with biomolecules are typically covalent, leading to stable and specific modifications.
Cellular Effects
This compound can influence various cellular processes. Its ability to participate in click chemistry reactions allows it to be used in labeling and tracking studies within cells. This compound can affect cell signaling pathways by modifying proteins involved in these pathways. Additionally, this compound can impact gene expression by labeling nucleic acids or proteins associated with transcriptional regulation . These modifications can alter cellular metabolism and function, providing insights into the roles of specific biomolecules in cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its reactive azido group, which can form covalent bonds with alkynes through click chemistry reactions. This reaction is catalyzed by copper ions, leading to the formation of stable triazole linkages . The binding interactions of this compound with biomolecules are highly specific, allowing for precise modifications. These modifications can result in enzyme inhibition or activation, depending on the target biomolecule. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell signaling, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to label and track specific biomolecules without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve specific biochemical modifications. It is important to carefully control the dosage to avoid adverse effects while maximizing the benefits of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its participation in click chemistry reactions. This compound can interact with enzymes and cofactors involved in these pathways, leading to the formation of stable triazole linkages . These interactions can affect metabolic flux and the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in metabolic processes, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and effectiveness. The transport and distribution of this compound are critical for its use in biochemical studies, as they determine the accessibility of target biomolecules and the efficiency of labeling or modification reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, as it determines the proximity to target biomolecules and the efficiency of biochemical reactions. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.
Propiedades
IUPAC Name |
3-azido-1,1,5-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-4-8(11-12-10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGCUPVDPTXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


